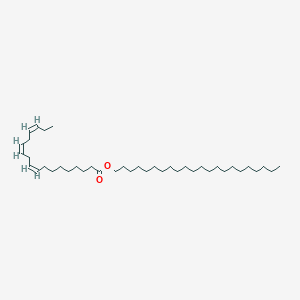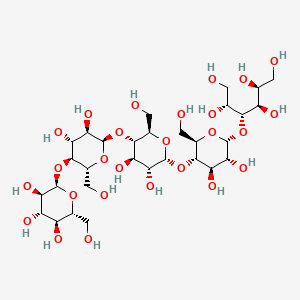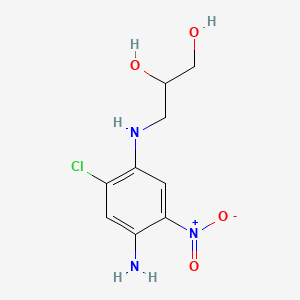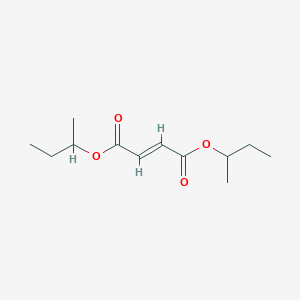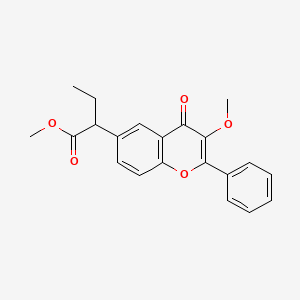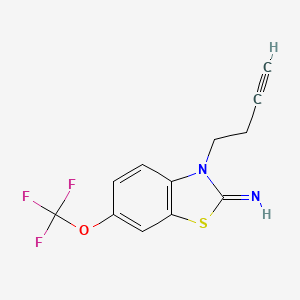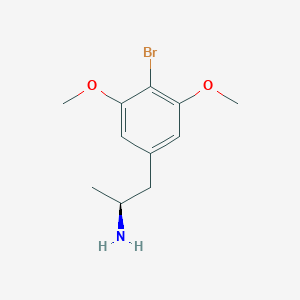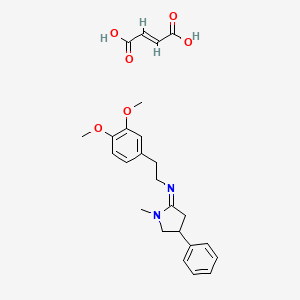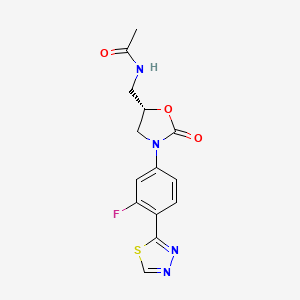
Tta4yaz7R5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tta4yaz7R5, also known as PNU-176665, is a compound with the molecular formula C14H13FN4O3S and a molecular weight of 336.341 g/mol This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a thiazole moiety
Preparation Methods
The synthesis of Tta4yaz7R5 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a substitution reaction.
Final Assembly: The final step involves the coupling of the thiazole ring with the fluorinated aromatic ring to form this compound.
Chemical Reactions Analysis
Tta4yaz7R5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The fluorinated aromatic ring allows for substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have investigated its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Preliminary research suggests that Tta4yaz7R5 may have applications in treating certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry: The compound’s unique structure makes it a candidate for use in various industrial applications, such as in the development of new materials.
Mechanism of Action
The mechanism of action of Tta4yaz7R5 involves its interaction with specific molecular targets. It is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Tta4yaz7R5 can be compared with other compounds that have similar structures or functions. Some of the similar compounds include:
Tetradecylthioacetic acid: This compound shares some structural similarities and has been studied for its effects on metabolism.
Tranexamic acid: Although structurally different, it has similar applications in medicine.
This compound is unique due to its specific combination of a fluorinated aromatic ring and a thiazole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
220009-87-0 |
|---|---|
Molecular Formula |
C14H13FN4O3S |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(1,3,4-thiadiazol-2-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C14H13FN4O3S/c1-8(20)16-5-10-6-19(14(21)22-10)9-2-3-11(12(15)4-9)13-18-17-7-23-13/h2-4,7,10H,5-6H2,1H3,(H,16,20)/t10-/m0/s1 |
InChI Key |
BSCPNDKHDRLNFH-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NN=CS3)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NN=CS3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


